1-(3-chloropropyl)-5-methoxy-1H-indole
Description
1-(3-Chloropropyl)-5-methoxy-1H-indole is a substituted indole derivative characterized by a methoxy group at the 5-position and a 3-chloropropyl chain attached to the indole nitrogen. This compound belongs to a broader class of indole-based molecules, which are widely studied for their pharmacological and synthetic utility. The 3-chloropropyl substituent introduces reactivity for further functionalization (e.g., nucleophilic substitution), while the 5-methoxy group may influence electronic properties and binding interactions in biological systems.
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.7 g/mol |
IUPAC Name |
1-(3-chloropropyl)-5-methoxyindole |
InChI |
InChI=1S/C12H14ClNO/c1-15-11-3-4-12-10(9-11)5-8-14(12)7-2-6-13/h3-5,8-9H,2,6-7H2,1H3 |
InChI Key |
AEJJBNXSLYRCLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 3-chloropropyl group in carboranes increases cage C–C bond lengths (1.628 Å in parent carborane vs. 1.672 Å in disubstituted analogs) due to steric strain . Similar steric effects may influence the conformational flexibility of 1-(3-chloropropyl)-5-methoxy-1H-indole.
- In pyrrolidine derivatives, the chloropropyl chain enhances reactivity in cross-coupling reactions, suggesting utility in pharmaceutical synthesis .
Substituent Position and Electronic Effects
The position of substituents on the indole ring significantly impacts physicochemical and biological properties:
Key Observations :
- Methoxy groups at the 5-position (as in 1-(3-chloropropyl)-5-methoxy-1H-indole) are associated with improved metabolic stability compared to halogenated analogs .
- Chlorine substituents (e.g., 7-Cl in compound 77 ) increase electrophilicity, which may enhance binding to electron-rich biological targets.
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